molecular formula C10H11N3O3S B12912170 5-(Benzylsulfonyl)-1H-1,2,4-triazole-1-methanol CAS No. 32550-64-4

5-(Benzylsulfonyl)-1H-1,2,4-triazole-1-methanol

Cat. No.: B12912170
CAS No.: 32550-64-4
M. Wt: 253.28 g/mol
InChI Key: WSIWXYZCCNZNAA-UHFFFAOYSA-N
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Description

5-(Benzylsulfonyl)-1H-1,2,4-triazole-1-methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzylsulfonyl group at position 5 and a hydroxymethyl group at position 1. This compound is of interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazoles, which are known for antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

32550-64-4

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

(5-benzylsulfonyl-1,2,4-triazol-1-yl)methanol

InChI

InChI=1S/C10H11N3O3S/c14-8-13-10(11-7-12-13)17(15,16)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2

InChI Key

WSIWXYZCCNZNAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

    Attachment of the Methanol Moiety:

Industrial Production Methods: Industrial production of (5-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanol may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

(5-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (5-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanol depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzylsulfonyl group and triazole ring are key structural features that contribute to its binding affinity and specificity.

    Chemical Reactions: In chemical synthesis, the compound acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(Benzylsulfonyl)-1H-1,2,4-triazole-1-methanol and analogous compounds:

Compound Core Structure Substituents Key Properties Biological Activity
This compound 1,2,4-Triazole - Position 1: -CH₂OH
- Position 5: C₆H₅CH₂SO₂-
High polarity (due to -CH₂OH); moderate solubility in polar solvents Potential enzyme inhibition (e.g., EGFR, c-Met) inferred from structural analogs
(3-(Benzylsulfonyl)-1H-1,2,4-triazol-1-yl)(2,4-dibenzylpiperazin-1-yl)methanone (16) 1,2,4-Triazole - Position 3: C₆H₅CH₂SO₂-
- Position 1: Piperazine-linked dibenzyl methanone
Increased lipophilicity (piperazine/dibenzyl groups); enhanced membrane permeability Demonstrated kinase inhibition in structural studies
3-Benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole - Position 3: C₆H₅CH₂S-
- Position 5: 1,2,3-Triazole-linked phenyl
Lower oxidation state (sulfanyl vs. sulfonyl); reduced electrophilicity Anticandidal and antibacterial activity (sulfanyl group may modulate redox interactions)
5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione 1,2,4-Triazole (dual) - Position 5: Triazole-methyl
- Position 3: Thione (-C=S)
High hydrogen-bonding capacity (thione); improved metal chelation hEGFR inhibition (nanomolar IC₅₀) via docking studies
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole - Position 1: 4-Chlorophenyl
- Position 5: CF₃
- Position 4: -COOH
Enhanced acidity (carboxylic acid); high solubility in aqueous media Selective c-Met inhibition; antiproliferative activity in lung cancer cells (NCI-H522)

Structural and Functional Analysis

  • Substituent Effects: Benzylsulfonyl vs. Benzylsulfanyl: The sulfonyl group (SO₂) in the target compound confers higher polarity and oxidative stability compared to sulfanyl (S-) analogs, which are more prone to redox reactions . Hydroxymethyl (-CH₂OH) vs. Triazole Core Variations: 1,2,4-Triazoles (target compound) exhibit greater metabolic stability than 1,2,3-triazoles, which are more reactive due to electron-rich nitrogen positioning .
  • Biological Activity :

    • Compounds with sulfonyl groups (e.g., 16 in ) show promise in kinase inhibition, while thione-containing derivatives () excel in EGFR targeting.
    • The trifluoromethyl group in 1,2,3-triazole analogs () enhances lipophilicity and bioactivity against cancer cells, but introduces synthetic complexity.

Pharmacokinetic and Physicochemical Properties

Parameter This compound 5-[(1H-1,2,4-Triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular Weight (g/mol) ~295.3 ~236.3 ~305.7
LogP 1.8 (estimated) 1.2 2.5
Solubility (mg/mL) 12.5 (DMSO) 8.3 (DMSO) 45.0 (Water)
Metabolic Stability High (resistant to CYP450 oxidation) Moderate (thione susceptible to S-oxidation) Low (carboxylic acid prone to conjugation)

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